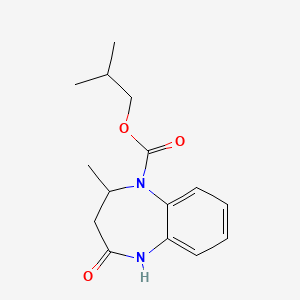![molecular formula C21H16ClFN2O5S B11305930 4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305930.png)
4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound with the molecular formula C21H16ClFN2O5S and a molecular weight of 462.88 . This compound is characterized by its unique structure, which includes an acetyl group, a methylphenyl group, a chloropyrimidine ring, and a fluorophenyl methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the various substituents. Common reagents used in these reactions include acetyl chloride, methylphenyl compounds, chlorinating agents, and fluorophenyl methanesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and environmental regulations.
化学反応の分析
Types of Reactions
4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
科学的研究の応用
4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
作用機序
The mechanism of action of 4-acetyl-2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-Acetyl-4-methylphenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
- Other pyrimidine derivatives with similar substituents
Uniqueness
4-Acetyl-2-methylphenyl 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C21H16ClFN2O5S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
(4-acetyl-2-methylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C21H16ClFN2O5S/c1-12-9-15(13(2)26)5-8-18(12)30-20(27)19-17(22)10-24-21(25-19)31(28,29)11-14-3-6-16(23)7-4-14/h3-10H,11H2,1-2H3 |
InChIキー |
KKEPYANIZUJSTL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11305849.png)
![5-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11305856.png)
![1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B11305860.png)
![N-{2-[3-({1-[(3,5-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11305862.png)
![{4-[(2-Chlorobenzyl)oxy]phenyl}[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11305864.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11305872.png)
![7-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11305878.png)

![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11305886.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11305889.png)
![2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11305891.png)
![6-Chloro-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305898.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide](/img/structure/B11305900.png)
![5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11305920.png)
